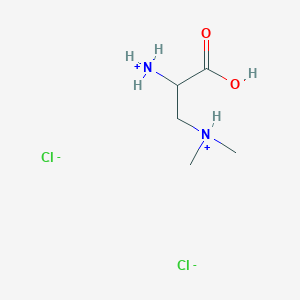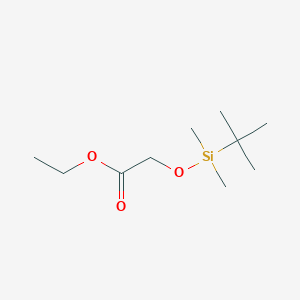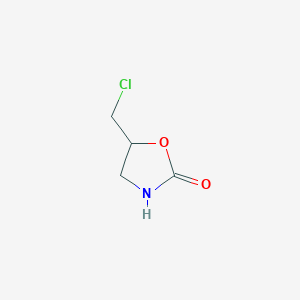![molecular formula C14H16ClNO3 B022468 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 101937-67-1](/img/structure/B22468.png)
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid involves various chemical reactions, highlighting the versatility of cyclohexane carboxylic acids as precursors. For example, the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives show the feasibility of introducing aryl substituents, including 4-chlorophenyl, into the cyclohexane carboxamide structure through reactions characterized by elemental analyses, IR, and 1H-NMR spectroscopy (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid has been elucidated through X-ray crystallography, revealing specific conformations and hydrogen bonding patterns. For instance, the crystal structure analysis of cyclic imide and open-chain amide carboxylic acid derivatives from the reaction of cis-cyclohexane-1,2-dicarboxylic anhydride with 4-chloroaniline showed that molecules form hydrogen-bonded cyclic carboxylic acid dimers, extending into a layered structure through amide-group associations (Smith & Wermuth, 2012).
Chemical Reactions and Properties
The chemical behavior of cyclohexane carboxylic acid derivatives encompasses a range of reactions, including esterification and cyclization. For example, the esterification kinetics of 4-cyclohexene-1 carboxylic acids with halohydrins have been studied, providing insight into the reaction rates and activation energies, which are influenced by the steric constants of the substituents (Kerimov et al., 1992).
Wissenschaftliche Forschungsanwendungen
“2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a type of carboxylic acid, which are versatile organic compounds with various applications in different areas . Here are some potential applications:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Pharmaceutical Development : As a versatile material, “2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” offers potential applications in pharmaceutical development.
-
Catalysis : This compound can also be used in catalysis, which involves the increase in the rate of a chemical reaction due to the participation of a substance.
“2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a type of carboxylic acid, which are versatile organic compounds with various applications in different areas . Here are some potential applications:
-
Organic Synthesis : Carboxylic acids are used in the synthesis of small molecules and macromolecules. They are active in organic reactions, such as substitution, elimination, oxidation, coupling, etc .
-
Nanotechnology : Carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures .
-
Polymers : In the area of polymers, carboxylic acids have applications as monomers, additives, catalysts, etc .
-
Pharmaceutical Development : As a versatile material, “2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid” offers potential applications in pharmaceutical development.
-
Catalysis : This compound can also be used in catalysis, which involves the increase in the rate of a chemical reaction due to the participation of a substance.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3/c15-9-5-7-10(8-6-9)16-13(17)11-3-1-2-4-12(11)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANPECYEYBATAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50304085 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
CAS RN |
101937-67-1 | |
| Record name | 2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50304085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















